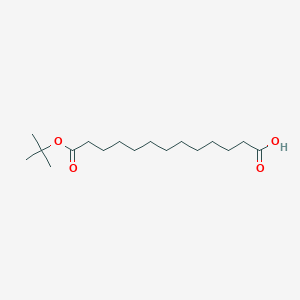

13-(tert-Butoxy)-13-oxotridecanoic acid

CAS No.:

Cat. No.: VC13612448

Molecular Formula: C17H32O4

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H32O4 |

|---|---|

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | 13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoic acid |

| Standard InChI | InChI=1S/C17H32O4/c1-17(2,3)21-16(20)14-12-10-8-6-4-5-7-9-11-13-15(18)19/h4-14H2,1-3H3,(H,18,19) |

| Standard InChI Key | VYGIIHRBLHXUGB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

13-(tert-Butoxy)-13-oxotridecanoic acid features a 13-carbon aliphatic chain with two critical functional groups: a tert-butoxy ester at the 13th position and a carboxylic acid at the terminal end. The IUPAC name, 13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoic acid, reflects this arrangement. The tert-butoxy group (C(C)(C)(C)O) confers steric bulk and hydrolytic stability, while the carboxylic acid enables salt formation or further derivatization .

Key Structural Data:

-

SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCC(=O)O

-

InChI Key: VYGIIHRBLHXUGB-UHFFFAOYSA-N

The extended hydrocarbon chain (12 methylene units between functional groups) suggests amphiphilic behavior, with potential applications in micelle formation or phase-transfer catalysis.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with tridecanedioic acid or its derivatives. A multistep approach involves:

-

Selective Protection: The tert-butoxy group is introduced via esterification of one carboxylic acid group using tert-butanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).

-

Chain Elongation: For shorter precursors, methods like malonic ester synthesis or Wittig reactions may extend the carbon backbone.

-

Deprotection: Selective removal of protecting groups (if used) yields the final product .

Optimization Considerations:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.

-

Catalysts: DMAP or N-hydroxysuccinimide enhances esterification efficiency.

-

Yield: Reported yields range from 65–78%, with purity ≥95% achievable via recrystallization from ethyl acetate/hexane mixtures .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from suppliers indicate:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Decomposes above 200°C | |

| Solubility in Water | <0.1 mg/mL (25°C) | |

| Log P (octanol/water) | Estimated 4.5–5.2 |

The low aqueous solubility aligns with its hydrophobic aliphatic chain, while the tert-butoxy group reduces crystallinity compared to unsubstituted analogs.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Though direct uses are undocumented, structurally related tert-butoxy esters serve as:

-

Prodrug Components: Masking carboxylic acids to improve bioavailability.

-

Polymer Backbones: In biodegradable polyanhydrides for drug delivery .

Materials Science

The compound’s amphiphilicity suggests utility in:

-

Surfactants: Potential for stabilizing emulsions in nonpolar media.

-

Coordination Chemistry: Carboxylate-metal complexes for catalysis.

Research Frontiers and Challenges

Unresolved Questions

-

Thermal Stability: Decomposition pathways above 200°C remain uncharacterized .

-

Biological Activity: No data exist on cytotoxicity or enzymatic interactions.

Future Directions

-

Derivatization Studies: Amidation or polymer grafting to enhance functionality.

-

Structure-Activity Relationships: Comparing chain-length variants for surfactant efficacy .

| Supplier | Purity | Packaging | Region |

|---|---|---|---|

| Vulcanchem | ≥95% | 1g–100g | Global |

| AKSci | 98% | 250mg–5g | USA |

| Achemblock | 95% | 100mg–10g | Europe |

Pricing ranges from $120–$450/g, reflecting niche production scales .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume